13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
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Overview
Description
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is a synthetic compound with a molecular formula of C20H28O2. It is a derivative of the steroid hormone progesterone and is known for its potential applications in various fields, including medicine and scientific research. This compound is characterized by its unique structure, which includes an ethyl group at the 13th position and a methoxy group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol typically involves multiple steps, starting from readily available steroid precursors. The key steps in the synthesis include:
Introduction of the Ethyl Group: This step involves the alkylation of the steroid precursor to introduce the ethyl group at the 13th position.
Formation of the Diene Structure: The formation of the diene structure at positions 2 and 5(10) is accomplished through a series of dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids.
Scientific Research Applications
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for hormone-related disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol involves its interaction with steroid hormone receptors. It binds to these receptors and modulates their activity, influencing various biological pathways. The molecular targets include progesterone receptors, which play a crucial role in reproductive health and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with a similar structure but lacking the ethyl and methoxy groups.
Methoxydienone: A synthetic steroid with a similar diene structure but different functional groups.
Uniqueness
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its ability to modulate hormone receptors makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20-9-8-17-16-7-5-15(22-2)10-13(16)4-6-18(17)19(20)11-14(21)12-20/h5,14,17-19,21H,3-4,6-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUKNRSGOGLWJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CC(C2)O)CCC4=C3CC=C(C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14507-49-4 |
Source
|
Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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